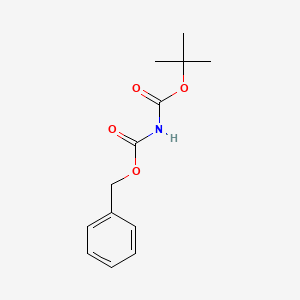

Benzyl tert-butyl imidodicarbonate

Description

BenchChem offers high-quality Benzyl tert-butyl imidodicarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl tert-butyl imidodicarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11(15)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWSMJIOBMXAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl tert-butyl imidodicarbonate CAS 120542-13-4

An In-Depth Technical Guide to Benzyl tert-butyl imidodicarbonate (CAS 120542-13-4)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Benzyl tert-butyl imidodicarbonate, a sophisticated reagent pivotal in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and strategic applications, with a focus on the principles of orthogonal protection in complex molecular architecture.

Introduction: The Strategic Advantage of Orthogonal Protection

In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the ability to selectively mask and unmask reactive functional groups is paramount. Benzyl tert-butyl imidodicarbonate (C₁₃H₁₇NO₄) emerges as a powerful tool, offering a unique solution for the protection of primary amines. Its structure incorporates both a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) group linked to the same nitrogen atom.

This dual-functionality is the cornerstone of its utility. The Cbz and Boc groups are "orthogonal," meaning one can be removed under conditions that leave the other intact. The Boc group is labile to acid, while the Cbz group is cleaved by hydrogenolysis.[1][2][3] This allows for the sequential and controlled unveiling of a nitrogen nucleophile, a critical capability in the synthesis of complex amines, peptides, and heterocyclic scaffolds that form the backbone of many modern therapeutics.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of Benzyl tert-butyl imidodicarbonate are confirmed through a combination of physical and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 120542-13-4 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Solubility | Soluble in organic solvents such as Dichloromethane, Tetrahydrofuran, and Ethyl Acetate. |

Note: Specific values for melting and boiling points are not consistently reported in standard literature and should be determined empirically for each batch.

Spectroscopic Data Interpretation

The structural features of Benzyl tert-butyl imidodicarbonate give rise to a distinct spectroscopic fingerprint. While a specific spectrum for the title compound is not available in the provided results, the expected data can be inferred from the analysis of its constituent parts and related structures.[4][5][6]

-

¹H NMR: Key signals would include the characteristic singlet for the nine protons of the tert-butyl group (approx. δ 1.5 ppm), a singlet for the benzylic protons (approx. δ 5.2 ppm), and aromatic protons from the benzyl group (approx. δ 7.3-7.4 ppm).

-

¹³C NMR: Resonances would be expected for the quaternary carbon and methyl carbons of the Boc group (approx. δ 80 ppm and δ 28 ppm, respectively), the benzylic carbon of the Cbz group (approx. δ 67 ppm), and the aromatic carbons. Two distinct carbonyl signals would also be present.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by strong carbonyl (C=O) stretching bands characteristic of carbamates, typically in the range of 1700-1760 cm⁻¹. N-H stretching bands would be absent, confirming the di-protected nature of the imide nitrogen.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to confirm the exact mass of the molecular ion, providing definitive proof of its elemental composition.

Synthesis of Benzyl tert-butyl imidodicarbonate

An efficient synthesis for this reagent has been reported, starting from benzoyl isocyanate.[7] The general strategy involves the reaction of a Cbz-protected intermediate with a Boc-donating reagent. The following diagram outlines a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of Benzyl tert-butyl imidodicarbonate.

Mechanism of Action and Strategic Application

The core value of Benzyl tert-butyl imidodicarbonate lies in its ability to install two orthogonally-labile protecting groups onto a primary amine in a single step. This is followed by the selective removal of either group, dictating the subsequent synthetic pathway.

Protection of Primary Amines

The reagent reacts with primary amines (R-NH₂) under basic conditions. The imidodicarbonate acts as an efficient acylating agent, transferring both the Boc and Cbz moieties to the amine nitrogen, yielding a fully protected R-N(Boc)(Cbz) derivative.

Caption: Orthogonal protection and selective deprotection strategies.

Selective Deprotection: A Gateway to Divergent Synthesis

-

Boc Group Removal (Acid-Labile): Treatment of the protected amine with a strong anhydrous acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol, selectively cleaves the Boc group.[8] The mechanism proceeds via protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide, leaving the Cbz group untouched. This pathway is invaluable when the subsequent reaction step requires basic or nucleophilic conditions under which the Cbz group is stable.

-

Cbz Group Removal (Hydrogenolysis): The Cbz group is selectively removed via catalytic hydrogenolysis.[9][10] This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd on carbon) under an atmosphere of hydrogen gas. The benzyl C-O bond is reductively cleaved to yield toluene and a carbamic acid intermediate, which spontaneously decarboxylates to reveal the free amine. The Boc group is completely stable to these reductive conditions. This route is preferred when acid-sensitive functional groups are present elsewhere in the molecule.

Field-Proven Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize conditions based on the specific substrate and scale.

Protocol 1: General Protection of a Primary Amine

-

Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or DCM).

-

Base Addition: Add a suitable base (e.g., Triethylamine, 1.2 eq. or Diisopropylethylamine, 1.2 eq.).

-

Reagent Addition: Cool the mixture to 0 °C and add a solution of Benzyl tert-butyl imidodicarbonate (1.1 eq.) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective Deprotection of the Boc Group

-

Setup: Dissolve the N(Boc)(Cbz)-protected amine (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

-

Reaction: Stir the mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Purification: Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product, dry the organic layer, and concentrate. Further purification may be required.

Protocol 3: Selective Deprotection of the Cbz Group

-

Setup: Dissolve the N(Boc)(Cbz)-protected amine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting Boc-protected amine is often pure enough for the next step, but can be purified by chromatography if necessary.

Safety and Handling

Adherence to safety protocols is non-negotiable. Users should always consult the latest Safety Data Sheet (SDS) before handling.[11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

Benzyl tert-butyl imidodicarbonate is more than a mere reagent; it is a strategic asset for the synthetic chemist. By enabling the facile and orthogonal protection of primary amines, it provides a robust platform for divergent synthesis, allowing for the controlled and sequential elaboration of complex molecular frameworks. Its application in academic research and industrial drug development underscores its importance in creating the next generation of functional molecules and therapeutic agents.

References

-

Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Mild Protocol for Palladium-Catalyzed Hydrogenation and for the Hydrogenolysis of O-Benzyl Ethers. European Journal of Organic Chemistry, 2010(26), 12440-12445. Available from: [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14731-14745. Available from: [Link]

-

Scilit. (n.d.). Synthesis and use of benzyl tert-butyl iminodicarbonate, a versatile reagent for the preparation of amines. Available from: [Link]

-

Wikipedia. (n.d.). Di-tert-butyl-iminodicarboxylate. Available from: [Link]

-

Wikipedia. (n.d.). Protecting group. Available from: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available from: [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scilit.com [scilit.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Strategic Utilization of the N-Boc-N-Cbz Mixed Protecting Group

A Modular "Soft" Gabriel Reagent for Divergent Amine Synthesis[1]

Executive Summary

In complex organic synthesis and medicinal chemistry, the N-Boc-N-Cbz mixed protecting group strategy represents a high-utility "tactical junction."[1] Unlike the traditional Gabriel synthesis (phthalimide) or symmetrical protection (N,N-diBoc), the use of benzyl tert-butyl iminodicarbonate allows for orthogonal deprotection .[1] This enables the researcher to selectively expose the amine functionality under either acidic conditions (cleaving Boc) or hydrogenolytic conditions (cleaving Cbz), effectively creating a divergent synthetic pathway from a single intermediate.

This guide details the synthesis of the reagent, its application in Mitsunobu reactions, and the specific protocols for orthogonal deprotection.

Part 1: The Reagent — Benzyl tert-butyl iminodicarbonate

The core reagent, Benzyl tert-butyl iminodicarbonate (1), is an acidic imide (

1.1 Structural Properties[1][2]

-

Formula:

-

Molecular Weight: 251.28 g/mol [1]

-

Acidity: The electron-withdrawing nature of the two flanking carbonyls stabilizes the nitrogen anion, making the N-H proton sufficiently acidic for Mitsunobu coupling.

-

Stability: Stable to moisture and mild bases; however, steric bulk is significant, which must be accounted for in

transition states.

1.2 Synthesis Protocol (Self-Validating)

While commercially available, the reagent can be synthesized cost-effectively in-house.[1]

Reaction:

Step-by-Step Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Maintain an inert atmosphere (

or Ar).[1] -

Dissolution: Dissolve benzyl carbamate (Cbz-

, 10.0 g, 66 mmol) in dry dichloromethane (DCM) (150 mL). -

Reagent Addition: Add Di-tert-butyl dicarbonate (

, 15.9 g, 73 mmol, 1.1 equiv). -

Catalysis: Add Triethylamine (

, 10.1 mL, 73 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.8 g, 6.6 mmol, 10 mol%).-

Mechanistic Note: DMAP acts as a nucleophilic catalyst, attacking the

to form a reactive acyl-pyridinium species, accelerating the attack by the poor nucleophile (Cbz-

-

-

Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The product is less polar than the starting carbamate.

-

Workup:

-

Purification: The crude oil often solidifies. Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0

10% EtOAc/Hexanes).[1]-

Validation:

NMR should show a singlet for the tert-butyl group (~1.5 ppm) and the benzyl methylene (~5.2 ppm).[1]

-

Part 2: Application — The Modified Mitsunobu Protocol

The primary utility of this reagent is converting primary/secondary alcohols into protected amines with inversion of configuration (Walden inversion).

2.1 The Mechanism

The reaction relies on the formation of a triphenylphosphine-DEAD betaine. The N-Boc-N-Cbz reagent (pKa ~10) is acidic enough to protonate the betaine, forming the active nucleophile (the iminodicarbonate anion) and the alkoxy-phosphonium salt.[1]

Figure 1: Mechanistic flow of the Mitsunobu reaction utilizing HN(Boc)(Cbz) as the pronucleophile.[1]

2.2 Experimental Protocol

Substrate: Primary or Secondary Alcohol (

-

Preparation: In a dry flask under Ar, dissolve

(1.0 equiv), Triphenylphosphine ( -

Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10–15 minutes.

-

Why DIAD? DIAD is generally preferred over DEAD due to better stability and slightly less hazardous byproducts.

-

-

Reaction: Allow to warm to room temperature. Stir 2–12 hours.

-

Workup: Concentrate the solvent. Triturate with

/Hexanes to precipitate triphenylphosphine oxide ( -

Purification: Silica gel chromatography. The doubly protected amine is usually lipophilic.

Part 3: Orthogonal Deprotection Strategies

This is the distinct advantage of the N-Boc-N-Cbz group.[1] You can choose which protecting group to remove based on your next synthetic requirement.

Figure 2: The divergence of the N-Boc-N-Cbz intermediate into distinct protected amines.[1]

3.1 Path A: Selective Boc Removal (Yields Cbz-Amine)[1]

-

Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[1]

-

Conditions: 0°C to RT, 1–2 hours.

-

Mechanism: Protonation of the Boc carbonyl, fragmentation to the tert-butyl cation (scavenged by solvent/silane), and decarboxylation. The Cbz group is stable to anhydrous TFA at RT.

-

Why use this? If the next step involves base-catalyzed alkylation or coupling where the Boc group would be too labile or sterically hindering, but the Cbz is needed for stability.

3.2 Path B: Selective Cbz Removal (Yields Boc-Amine)[1]

-

Reagents:

(1 atm), 10% Pd/C, MeOH or EtOH. -

Conditions: RT, 2–6 hours.[5]

-

Mechanism: Catalytic hydrogenolysis cleaves the benzyl-oxygen bond. The resulting carbamic acid decarboxylates spontaneously. Boc is stable to hydrogenation.

-

Why use this? If the target molecule contains acid-sensitive groups (like acetals or silyl ethers) that would not survive TFA, hydrogenolysis is the method of choice.

Part 4: Comparative Analysis of Nitrogen Nucleophiles

| Feature | Phthalimide (Gabriel) | Bis-Boc ( | N-Boc-N-Cbz |

| Atom Economy | Moderate | Poor (Loss of 2 Boc) | Moderate |

| Deprotection | Hydrazine (Toxic) or Strong Base | Acid (TFA) | Orthogonal (Acid or |

| Steric Bulk | High (Planar) | High (Bulky) | High (Bulky) |

| Nucleophilicity | Good | Moderate | Moderate |

| Stability | Very High | High | Moderate (Labile to strong base) |

| Primary Utility | Robust synthesis of | Acid-labile targets | Divergent synthesis |

Part 5: Troubleshooting & Stability

-

Steric Hindrance: The

group is bulky.[1] When performing Mitsunobu reactions on secondary alcohols, the reaction may be sluggish.-

Solution: Use sonication during the addition of DIAD or switch to a more reactive phosphine (

or

-

-

Order of Addition: Always premix the phosphine, nucleophile, and substrate. Add the azo-dicarboxylate (DIAD/DEAD) last and slowly at 0°C. This prevents the quaternary phosphonium salt from aggregating before reacting with the alcohol.

-

TLC Visualization: The N-Boc-N-Cbz group does not stain strongly with Ninhydrin (no free NH).[1] Use UV (Cbz chromophore) or Hanessian’s Stain (Cerium Molybdate).[1]

References

-

Grehn, L., & Ragnarsson, U. (1984). A convenient method for the preparation of 1-(tert-butoxycarbonyl)pyrroles.[1] Angewandte Chemie International Edition, 23(4), 296-301.[1] (Seminal work on Boc/Cbz imides). [1]

-

Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products.[2][6][7] Synthesis, 1981(01), 1-28.[1]

-

Dodd, D. S., & Wallace, O. B. (1998). The synthesis of N-protected amines from alcohols via the Mitsunobu reaction using di-tert-butyl iminodicarboxylate.[1][8][9] Tetrahedron Letters, 39(32), 5701-5704.[1] (Comparative methodology).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][10] (Definitive guide on deprotection conditions). [1]

Sources

- 1. PubChemLite - Tert-butyl (1s,2r)-1-benzyl-2-hydroxy-3-[isobutyl({2-[(4-pyridinylmethyl)amino]-1,3-benzothiazol-6-yl}sulfonyl)amino]propylcarbamate (C32H41N5O5S2) [pubchemlite.lcsb.uni.lu]

- 2. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu - Wordpress [reagents.acsgcipr.org]

- 5. rsc.org [rsc.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Di-tert-butyl iminodicarboxylate | 51779-32-9 [chemicalbook.com]

- 9. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

A-Comprehensive-Guide-to-Di-protected-Amine-Precursors-in-Organic-Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the intricate world of multi-step organic synthesis, the amine functional group presents a unique set of challenges. Its inherent nucleophilicity and basicity, while synthetically valuable, can often lead to undesirable side reactions, compromising the yield and purity of the target molecule.[1] To orchestrate complex molecular transformations with precision, chemists employ a strategy of temporarily masking the amine's reactivity using protecting groups.[1][2] This guide delves into the advanced strategy of using di-protected amine precursors, a powerful approach for modulating reactivity and enhancing synthetic efficiency.

Di-protected amines, where the nitrogen atom is bonded to two protecting groups, offer distinct advantages over their mono-protected counterparts. This dual protection significantly attenuates the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wider range of reaction conditions. This heightened level of protection is particularly crucial in the synthesis of complex molecules such as pharmaceuticals, natural products, and peptides, where multiple reactive functional groups must coexist.[3][4][5][6][7][8]

This guide will provide an in-depth exploration of two of the most widely utilized classes of di-protected amine precursors: Phthalimides and N,N-di-Boc-amines . We will examine their synthesis, stability, deprotection strategies, and applications, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Phthalimides: A Classic and Robust Approach to Amine Protection

The use of the phthalimide group as a protecting strategy for primary amines is a cornerstone of organic synthesis, most notably in the Gabriel synthesis of primary amines.[9][10][11][12] This method offers a reliable route to primary amines, effectively preventing the over-alkylation that can plague direct alkylation of ammonia.[10][12]

The Chemistry of Phthalimide Protection and Deprotection

The synthesis of N-alkylphthalimides is typically achieved through the reaction of potassium phthalimide with a primary alkyl halide in an SN2 reaction.[9][12] The phthalimide anion, a soft nucleophile, efficiently displaces the halide, forming a stable N-alkylphthalimide.

The true versatility of the phthalimide group lies in the array of methods available for its removal. The most common method is hydrazinolysis, often referred to as the Ing-Manske procedure, which involves refluxing the N-alkylphthalimide with hydrazine hydrate.[12][13] This reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and the desired primary amine.[12]

While effective, hydrazinolysis can sometimes present challenges in product purification due to the precipitation of phthalhydrazide.[12] Alternative deprotection strategies have been developed to address these limitations, including acidic or basic hydrolysis, although these methods often require harsh reaction conditions.[12][13] A milder, near-neutral deprotection method involves the reduction of the phthalimide with sodium borohydride followed by acid-catalyzed lactonization, which releases the primary amine and phthalide, a byproduct that is easily removed by extraction.[14]

Visualizing the Gabriel Synthesis Workflow

Caption: Workflow of the Gabriel Synthesis for Primary Amines.

Experimental Protocol: Synthesis of N-Benzylphthalimide

Materials:

-

Potassium phthalimide

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

-

To this solution, add benzyl bromide (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.

-

Filter the solid precipitate and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to afford pure N-benzylphthalimide.

Experimental Protocol: Deprotection of N-Benzylphthalimide via Hydrazinolysis

Materials:

-

N-Benzylphthalimide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

Suspend N-benzylphthalimide (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[13]

-

A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

-

Filter the phthalhydrazide precipitate and wash with cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to liberate the free benzylamine.

-

Extract the benzylamine with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude primary amine.

N,N-di-Boc-Amines: Modulating Reactivity with Steric Hindrance

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in organic synthesis, particularly in peptide chemistry.[15][16][17][18] While mono-Boc protection is ubiquitous, the formation of N,N-di-Boc-amines provides an even greater level of steric shielding and electronic deactivation of the nitrogen atom.

Synthesis and Properties of N,N-di-Boc-Amines

The synthesis of N,N-di-Boc-amines can be achieved by reacting a primary amine with an excess of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction conditions can be tailored to favor the formation of the di-protected species.

The two bulky tert-butyl groups of the di-Boc moiety create significant steric hindrance around the nitrogen atom, effectively preventing it from participating in nucleophilic reactions. Furthermore, the electron-withdrawing nature of the two carbonyl groups significantly reduces the basicity of the nitrogen.

Selective Deprotection Strategies

A key advantage of the N,N-di-Boc protecting group strategy is the potential for selective deprotection. While both Boc groups are labile to strong acids like trifluoroacetic acid (TFA), it is possible to selectively remove one Boc group under milder acidic conditions, regenerating the mono-Boc-protected amine.[18][19] This stepwise deprotection allows for a controlled unmasking of the amine's reactivity, a valuable tool in complex synthetic sequences.

Visualizing N,N-di-Boc Protection and Deprotection

Caption: Protection and stepwise deprotection of an N,N-di-Boc amine.

Experimental Protocol: Synthesis of N,N-di-Boc-aniline

Materials:

-

Aniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve aniline (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (2.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (2.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Selective Deprotection of N,N-di-Boc-aniline to N-Boc-aniline

Materials:

-

N,N-di-Boc-aniline

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve N,N-di-Boc-aniline (1.0 eq) in DCM.

-

Cool the solution to 0 °C.

-

Add a solution of TFA (1.1 eq) in DCM dropwise.

-

Stir the reaction at 0 °C and monitor its progress carefully by TLC.

-

Once the starting material is consumed and the mono-Boc product is the major component, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography if necessary.

Orthogonal Protection Strategies: The Power of Selectivity

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount.[2][3][20] Orthogonal protecting groups are those that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others.[2][3][20]

Di-protected amine precursors can be powerful components of orthogonal protection strategies. For example, a phthalimide-protected amine is stable to the acidic conditions used to remove a Boc group. Conversely, a di-Boc-protected amine is stable to the hydrazinolysis conditions used to cleave a phthalimide group. This orthogonality allows for the precise and sequential unmasking of different amine functionalities within the same molecule, a critical capability in modern drug discovery and development.[5][6]

Applications in Drug Development and Medicinal Chemistry

The ability to selectively protect and deprotect amines is of profound importance in the pharmaceutical industry.[5][6][7] Many active pharmaceutical ingredients (APIs) contain multiple amine groups with distinct roles in the molecule's biological activity. Di-protected amine precursors provide the synthetic tools necessary to construct these complex molecules with the required precision.

For instance, in the synthesis of a complex drug molecule, a primary amine might be protected as a phthalimide to allow for modifications to another part of the molecule. Later in the synthesis, a secondary amine might be introduced and protected with a di-Boc group. The orthogonal nature of these protecting groups would then allow for their selective removal at the desired stages of the synthesis, leading to the final target compound.

Conclusion and Future Outlook

Di-protected amine precursors, particularly phthalimides and N,N-di-Boc-amines, are indispensable tools in the arsenal of the modern organic chemist. Their ability to robustly mask the reactivity of amines, coupled with the potential for selective and orthogonal deprotection, provides a level of control that is essential for the efficient synthesis of complex molecules. As the demand for increasingly sophisticated pharmaceuticals and functional materials continues to grow, the development of novel and more refined strategies for amine protection will undoubtedly remain a vibrant and critical area of research.

References

-

Wikipedia. Protecting group. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Fiveable. Orthogonal Protection Definition. [Link]

-

Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]

-

BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Patsnap Eureka. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

-

Organic Chemistry Portal. Gabriel Synthesis. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Thieme.

-

Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides. [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Hindawi. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

ACS Publications. Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Vedantu. Uses of Amines: Applications in Chemistry, Medicine & Industry. [Link]

-

Dakota System. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

-

ChemGulf. What are the pharmaceutical applications of amines and amides?. [Link]

-

Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Uses of Amines in Daily Life, Pharmacy & Industry Explained [vedantu.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. What are the pharmaceutical applications of amines and amides? - Blog [chemgulf.com]

- 8. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. byjus.com [byjus.com]

- 11. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 15. Lab Reporter [fishersci.co.uk]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 18. jk-sci.com [jk-sci.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Whitepaper: Solvation Thermodynamics and Process Engineering of Benzyl tert-butyl imidodicarbonate

[1][2]

Document Control:

-

Target Compound: Benzyl tert-butyl imidodicarbonate (Cbz-NH-Boc)[1][2]

-

Classification: Orthogonal Gabriel Reagent / Protected Ammonia Equivalent[1][2]

Part 1: Executive Summary & Structural Logic

Benzyl tert-butyl imidodicarbonate (

For the drug development chemist, this asymmetry provides a critical strategic advantage: the ability to selectively deprotect one "arm" of the nitrogen to generate a mono-protected amine, or to remove both under mild, non-hydrazine conditions. However, this utility comes with a specific solubility and stability profile that demands precise solvent selection.

Physicochemical Identity

| Property | Specification |

| IUPAC Name | Benzyl tert-butyl iminodicarboxylate |

| Common Name | Cbz-NH-Boc, N-Boc-benzylcarbamate |

| Molecular Weight | 251.28 g/mol |

| Physical State | White crystalline solid |

| Lipophilicity (LogP) | ~2.8 (Estimated) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 4 Acceptors (O) |

Part 2: Solvation Thermodynamics

The solubility of Benzyl tert-butyl imidodicarbonate is governed by the competition between its lipophilic "wings" (Benzyl and tert-Butyl groups) and its polar, hydrogen-bonding "core" (the imide -CO-NH-CO- moiety).[1][2]

Solubility Profile in Organic Solvents[1][2][6][7]

The following data categorizes solvent compatibility based on experimental observation and thermodynamic prediction (Hansen Solubility Parameters).

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary reaction solvent; standard workup extraction.[1][2] |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High (>50 mg/mL) | Preferred for nucleophilic substitution (alkylation) and Mitsunobu reactions. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | Suitable for reactions requiring anhydrous conditions; MTBE is useful for extraction.[2] |

| Esters | Ethyl Acetate (EtOAc) | Moderate/Good | Excellent for extraction; serves as the "solvent" in recrystallization pairs. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | CAUTION: High solubility, but risk of transesterification or nucleophilic attack at elevated temperatures/pH. |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Poor/Insoluble | The ideal Anti-Solvent for precipitation and recrystallization. |

| Aqueous Media | Water, Brine | Insoluble | Allows for efficient aqueous workup and salt removal. |

Part 3: Process Engineering & Protocols[1][2][7]

Protocol: Purification via Solvent/Anti-Solvent Recrystallization

Because Cbz-NH-Boc is a crystalline solid with a distinct solubility gradient, recrystallization is the most effective method for purification after synthesis or long-term storage.[1][2]

The "EtOAc/Hexane" System: This protocol utilizes the high solubility of the imide in Ethyl Acetate and its insolubility in Hexanes to force crystal lattice formation.

-

Dissolution: Place the crude Benzyl tert-butyl imidodicarbonate (e.g., 5.0 g) in an Erlenmeyer flask. Add Ethyl Acetate dropwise with gentle heating (40–50°C) until the solid just dissolves. Do not boil excessively.

-

Filtration (Optional): If insoluble particulates are present, filter the hot solution through a pre-warmed glass frit or cotton plug.

-

Nucleation: Remove from heat. While stirring slowly, add Hexanes (or Petroleum Ether) dropwise until a persistent cloudiness (turbidity) appears.

-

Re-solvation: Add a few drops of EtOAc to just clear the turbidity.

-

Crystallization: Allow the solution to cool to room temperature undisturbed. Once crystals form, transfer to a 4°C fridge for 2 hours to maximize yield.

-

Collection: Filter the white crystals under vacuum. Wash the cake with cold Hexanes (

) to remove surface impurities.

Protocol: Solubility Decision Tree for Reaction Planning

The choice of solvent dictates the reaction pathway (Alkylation vs. Mitsunobu).

Figure 1: Decision matrix for solvent selection based on synthetic pathway. Note the specific constraint regarding base sensitivity for Route A.

Part 4: Critical Mechanistic Insights

The "Base Sensitivity" Paradox

Unlike the symmetric Boc₂NH, which is robust, the mixed imide Cbz-NH-Boc displays base sensitivity (Mäeorg et al., 1999). The carbonyl of the benzyloxy group is more electrophilic than the tert-butoxy carbonyl.

-

Risk: Exposure to strong bases (e.g., NaOH, NaH) in nucleophilic solvents (e.g., MeOH) can lead to the loss of the Cbz group or transesterification.

-

Solution: For alkylation reactions, utilize Acetonitrile or DMF with milder bases like Potassium Carbonate (

) or Cesium Carbonate (

Orthogonal Deprotection Workflow

The solubility profile facilitates the sequential removal of protecting groups:

References

-

Mäeorg, U., Pehk, T., & Ragnarsson, U. (1999). Synthesis of Substituted Hydrazines. Acta Chemica Scandinavica.

- Key Insight: Establishes the synthesis, NMR characterization, and base-sensitivity of Benzyl tert-butyl imidodicarbon

-

Ragnarsson, U., & Grehn, L. (1991). Novel Gabriel Reagents. Accounts of Chemical Research. [1]

- Key Insight: Foundational text on the use of imidodicarbonates (Boc2NH and analogs)

-

Sigma-Aldrich. (n.d.).[1][2] Di-tert-butyl iminodicarboxylate Product Sheet.

- Key Insight: Provides comparative solubility and physical property data for the symmetric analog (Boc2NH), used as a thermodynamic proxy.

-

Neelamkavil, S. (2001). Di-tert-butyl Iminodicarboxylate. Encyclopedia of Reagents for Organic Synthesis.

- Key Insight: Details the reactivity profile and solvent compatibility for imidodicarbon

Beyond the Formula: Structural Elucidation and Functional Applications of C13H17NO4 Scaffolds

Executive Summary

In drug development, a molecular formula is merely a starting point. The formula C13H17NO4 represents a critical intersection in medicinal chemistry, embodying distinct structural isomers with vastly different pharmacological and synthetic utilities. While the molecular weight (~251.28 Da) is constant, the structural arrangement dictates whether the molecule acts as a proteolytic substrate (Ethyl N-acetyl-L-tyrosinate) or a chiral building block (Boc-L-phenylglycine).[1]

This technical guide moves beyond basic stoichiometry to address the identification, differentiation, and application of these specific C13H17NO4 scaffolds. It provides a self-validating framework for researchers to distinguish these isomers using high-resolution mass spectrometry (HRMS) and NMR, ensuring the integrity of synthetic pipelines.[1]

Part 1: Theoretical Foundation & Core Metrics

Before engaging in synthesis or assay development, the fundamental physicochemical properties must be established. The following data serves as the "Ground Truth" for analytical validation.

Molecular Constants

| Parameter | Value | Precision Note |

| Molecular Formula | C₁₃H₁₇NO₄ | - |

| Average Molecular Weight | 251.28 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 251.11576 Da | CRITICAL: Use for HRMS (M+H⁺ = 252.1230). |

| Degree of Unsaturation | 6 | Indicates rings + pi bonds (e.g., 1 benzene ring + 1 carbonyl + 1 amide). |

| Elemental Composition | C (62.14%), H (6.82%), N (5.57%), O (25.47%) | - |

The Isomer Divergence

The formula C13H17NO4 primarily maps to two high-value targets in pharmaceutical research. Distinguishing these is non-trivial without specific spectral fingerprints.

-

Compound A: Ethyl N-acetyl-L-tyrosinate (ATEE) [1][2][3]

-

Role: Enzyme substrate (Chymotrypsin), Prodrug scaffold.

-

Key Features: Phenolic hydroxyl, Ethyl ester, Acetamide.

-

-

Compound B: Boc-L-Phenylglycine (Boc-Phg-OH)

-

Role: Non-proteinogenic amino acid synthesis, Chiral resolution.

-

Key Features: Free carboxylic acid, Boc-carbamate, Phenyl ring (unsubstituted).

-

Part 2: Structural Elucidation & Analytical Logic

As an Application Scientist, relying solely on retention time is insufficient. The following protocol defines the causality behind identification—why we see specific signals and how to interpret them to prevent false positives.

Differential NMR Spectroscopy

The proton environment is the fastest method to segregate ATEE from Boc-Phg-OH.[1]

-

The "Boc" vs. "Ethyl" Marker:

-

ATEE: Look for the Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The acetyl methyl group appears as a sharp singlet at ~2.0 ppm.

-

Boc-Phg-OH: Dominated by the tert-butyl singlet (~1.4 ppm, 9H).[1] Crucially, it lacks the ethyl pattern.

-

-

Aromatic Region:

-

ATEE: Shows a para-substitution pattern (two doublets, AA'BB' system) due to the tyrosine scaffold.

-

Boc-Phg-OH: Shows a monosubstituted benzene ring (multiplet, 5H).[1]

-

Mass Spectrometry Fragmentation (MS/MS)

In LC-MS workflows, the fragmentation pathway is the definitive "fingerprint."

-

Pathway A (ATEE):

-

Pathway B (Boc-Phg-OH):

Visualization: The Identification Logic Gate

The following diagram illustrates the decision tree for validating a C13H17NO4 sample.

Figure 1: Analytical decision tree for differentiating major C13H17NO4 isomers based on solubility and spectral properties.

Part 3: Experimental Protocols

Synthesis & Purification Workflow (Boc-L-Phenylglycine)

Context: This protocol describes the protection of L-phenylglycine, a common requirement when C13H17NO4 is the desired intermediate for peptide coupling.[1]

Reagents: L-Phenylglycine, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.[1]

-

Solubilization: Dissolve L-phenylglycine (10 mmol) in 1N NaOH (10 mL) and Dioxane (10 mL).

-

Scientific Rationale: The zwitterionic amino acid must be converted to the anionic carboxylate form to solubilize it in the aqueous/organic interface.

-

-

Protection: Cool to 0°C. Add Boc₂O (11 mmol) dropwise.

-

Control Point: Temperature control is vital. Exotherms can lead to oligomerization or racemization of the sensitive phenylglycine alpha-carbon.[1]

-

-

Reaction: Stir at 0°C for 30 min, then warm to Room Temp (RT) for 12 hours.

-

Workup (The Critical Separation):

-

Evaporate Dioxane.

-

Wash the aqueous phase with Ethyl Acetate (removes unreacted Boc₂O).

-

Acidification: Acidify aqueous phase to pH 2-3 with dilute KHSO₄.[1]

-

Why KHSO₄? HCl is too strong and can cleave the Boc group you just added. KHSO₄ is mild and ensures protonation of the carboxylic acid (C13H17NO4) for extraction.

-

-

Extraction: Extract the precipitate into Ethyl Acetate, dry over MgSO₄, and concentrate.

HPLC Method for Isomer Purity

This method separates the lipophilic ATEE from the acidic Boc-Phg.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 214 nm (Amide bond) and 254 nm (Phenyl ring).

-

Expected Result:

-

Boc-Phg-OH: Elutes earlier (~4-5 min) due to free acid polarity.

-

ATEE: Elutes later (~6-7 min) due to esterification masking the charge.

-

Part 4: Applications in Drug Development

Understanding the specific C13H17NO4 isomer allows for targeted application in the drug discovery pipeline.

ATEE: The Chymotrypsin Standard

Ethyl N-acetyl-L-tyrosinate is the "Gold Standard" substrate for assaying Chymotrypsin activity.[1]

-

Mechanism: Chymotrypsin selectively cleaves the ester bond adjacent to the aromatic ring.

-

Readout: The hydrolysis rate is measured by the decrease in absorbance at 237 nm.

-

Relevance: Used to validate protease activity in metabolic stability studies of new peptide drugs.

Boc-Phg-OH: The "Gatekeeper" of Chirality

Boc-L-phenylglycine is a critical "Synthon" (synthetic building block).[1]

-

Racemization Risk: Unlike Alanine or Glycine, the alpha-proton in Phenylglycine is highly acidic due to the adjacent phenyl ring.

-

Protocol Adjustment: When using this C13H17NO4 isomer in peptide coupling, use HATU/HOAt activation at 0°C and avoid base excess (e.g., DIPEA) to maintain chiral integrity (>99% ee).

Visualization: Functional Pathways

Figure 2: Functional divergence of C13H17NO4 isomers in bio-assays versus chemical synthesis.[1]

References

-

PubChem. (2025).[4] Ethyl N-acetyl-L-tyrosinate (Compound Summary). National Library of Medicine. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Tyrosine, N-acetyl-L-, ethyl ester: IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link][1]

-

PubChem. (2025).[4] Alibendol (C13H17NO4).[4] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Orthogonal Synthesis of Primary Amines via Benzyl tert-butyl imidodicarbonate in Mitsunobu Reaction

Executive Summary

This application note details the protocol for utilizing Benzyl tert-butyl imidodicarbonate (N-Boc-N-Cbz-amine) as a superior nucleophile in the Mitsunobu reaction. Unlike traditional Gabriel synthesis reagents (e.g., phthalimide) or non-orthogonal equivalents (e.g., di-tert-butyl iminodicarboxylate), this reagent introduces a nitrogen atom protected by two chemically distinct groups: Boc (acid-labile) and Cbz (hydrogenolysis-labile).

This "doubly protected" strategy provides researchers with full stereochemical control (inversion of configuration) and orthogonal deprotection pathways , enabling the selective exposure of the amine functionality or the retention of a protecting group for subsequent derivatization.

Technical Background & Rationale

The Challenge: Primary Amine Synthesis

Direct alkylation of ammonia is plagued by over-alkylation. The Mitsunobu reaction offers a solution by using "masked" ammonia equivalents (nucleophiles) to displace activated alcohols. However, the choice of nucleophile dictates the post-reaction processing:

-

Phthalimide: Requires harsh deprotection (hydrazine or strong acid/base), often incompatible with sensitive substrates.

-

Bis-Boc-amine (

): Offers mild acid deprotection but lacks orthogonality; both groups are removed simultaneously under acidic conditions. -

Benzyl tert-butyl imidodicarbonate (

): The "Gold Standard" for complex synthesis. It allows for the selective removal of either the Boc group (leaving N-Cbz) or the Cbz group (leaving N-Boc).

Mechanistic Insight

The efficacy of

-

Betaine Formation:

reacts with DIAD/DEAD to form the Morrison-Brunn-Huisgen betaine. -

Pronucleophile Activation: The betaine (

) rapidly deprotonates the -

Alcohol Activation: The phosphonium species activates the alcohol oxygen.[2]

-

SN2 Displacement: The N-nucleophile attacks the activated carbon, inverting the stereocenter.

Comparative Analysis of Nucleophiles

| Feature | Phthalimide | Bis-Boc-amine | Benzyl tert-butyl imidodicarbonate |

| Atom Economy | Moderate | Good | Good |

| ~8.3 | ~10.6 | ~9.5-10.0 | |

| Deprotection A | Hydrazine (Toxic) | TFA (Acid) | TFA (Removes Boc only) |

| Deprotection B | Strong Base | Heat/Acid | |

| Orthogonality | No | No | Yes (High) |

| Steric Bulk | High | High | High |

Orthogonal Deprotection Pathways[3][4]

The core value of this reagent is the ability to bifurcate the synthetic workflow after the C-N bond formation.

Figure 1: Orthogonal deprotection strategies available for N-Boc-N-Cbz protected amines.

Experimental Protocol

Reagents & Materials

-

Substrate: Primary or Secondary Alcohol (1.0 equiv).

-

Nucleophile: Benzyl tert-butyl imidodicarbonate (1.1 – 1.5 equiv).

-

Phosphine: Triphenylphosphine (

) (1.5 – 2.0 equiv). -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 – 2.0 equiv).

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

Step 1: Preparation (0 min)

Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of inert gas (

Step 2: Dissolution (15 min)

Add the Alcohol (1.0 equiv), Benzyl tert-butyl imidodicarbonate (1.2 equiv), and

-

Note: The order of addition here is flexible, but ensuring the nucleophile is present before the azo reagent is critical to prevent betaine rearrangement or side reactions.[3]

Step 3: Cooling & Activation (30 min) Cool the reaction mixture to 0°C using an ice bath. While stirring vigorously, add DIAD (1.5 equiv) dropwise over 10–20 minutes.

-

Observation: The solution typically turns yellow/orange upon DIAD addition and may fade back to colorless as the betaine is consumed.

-

Critical Control: Maintain low temperature during addition to suppress the formation of hydrazine byproducts.

Step 4: Reaction (3–12 hours) Allow the reaction to warm naturally to room temperature. Stir for 3 to 12 hours.

-

Monitoring: Check progress via TLC or LC-MS. The product (

) is usually less polar than the starting alcohol.

Step 5: Workup Concentrate the reaction mixture under reduced pressure.

-

Precipitation Method: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

). Filter off the white solid. -

Chromatography: Purify the filtrate via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Diagram

Figure 2: Standard execution workflow for the Mitsunobu reaction.

Deprotection Protocols

Method A: Selective Boc Removal (Yields N-Cbz amine)

-

Dissolve the Mitsunobu product in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10–20% v/v).

-

Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[1]

-

Quench with saturated

. Extract with DCM.-

Result: The Cbz group remains intact , yielding the benzyl carbamate.

-

Method B: Selective Cbz Removal (Yields N-Boc amine)

-

Dissolve the product in MeOH or EtOH.

-

Add Pd/C (10 wt% loading).

-

Stir under

atmosphere (balloon pressure) for 2–6 hours. -

Filter through Celite.

-

Result: The Boc group remains intact , yielding the tert-butyl carbamate.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Steric hindrance of alcohol | Use Toluene as solvent; Increase reagents to 3.0 equiv; Sonication. |

| No Reaction | Ensure the alcohol is not too acidic; verify reagents are anhydrous. | |

| Separation Issues | Use polymer-supported | |

| Hydrazine Formation | DIAD added too fast | Add DIAD very slowly at 0°C or -78°C. |

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

-

Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Protected Primary Amines Using the Mitsunobu Reaction." Tetrahedron Letters, 35(9), 1341-1344. (Seminal paper on Bis-Boc amine, establishing the protocol adapted for mixed imides). Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Authoritative source on Orthogonal Deprotection). Link

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

Sources

Application Note: Selective Deprotection of N-Boc vs. N-Cbz Groups

Abstract & Strategic Overview

In complex organic synthesis and peptide chemistry, the ability to selectively manipulate amine protecting groups is paramount. The N-tert-butyloxycarbonyl (Boc) and N-benzyloxycarbonyl (Cbz/Z) groups represent a classic "orthogonal pair."[1] This orthogonality allows for the removal of one group in the presence of the other using entirely different chemical mechanisms: acidolysis for Boc and hydrogenolysis for Cbz.[2]

This Application Note provides validated protocols for the selective deprotection of these groups, emphasizing mechanistic understanding to troubleshoot common failure modes such as cation-induced alkylation (Boc) or catalyst poisoning (Cbz).[1]

Mechanistic Principles & Orthogonality

Understanding the cleavage mechanism is critical for selecting the correct reagents and avoiding side reactions.

The Orthogonality Matrix

The following decision tree illustrates the chemical logic governing the selective removal of Boc versus Cbz.

Figure 1: Orthogonal deprotection strategy. Solid lines indicate the primary reaction pathway; dashed lines indicate stability/instability factors.

Mechanism of Action

-

Boc (Acidolysis): Protonation of the carbamate carbonyl leads to the elimination of the tert-butyl cation (

). This cation is highly electrophilic.[1] If not trapped by a scavenger, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys) [1].[1] -

Cbz (Hydrogenolysis): Palladium coordinates to the benzyl ring and the alkene, facilitating hydride transfer. This cleaves the benzylic C-O bond, releasing toluene and a carbamic acid which spontaneously decarboxylates.[3] This process is generally "clean" but sensitive to steric bulk and catalyst poisons (Sulfur, Amines) [2].

Reactivity Comparison Table

| Feature | N-Boc (tert-Butyloxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |

| Primary Cleavage | Acid (TFA, HCl, H₂SO₄) | Hydrogenolysis (H₂/Pd-C) |

| Secondary Cleavage | Heat (thermal elimination) | Strong Acid (HBr/AcOH, TFMSA) |

| Stability: Base | Stable (e.g., Piperidine, NaOH) | Stable (mostly); Hydrazine labile |

| Stability: H₂/Pd | Stable | Labile |

| Stability: TFA | Labile | Stable (at RT) |

| Key Byproducts | Isobutylene, CO₂, t-Butyl Cation | Toluene, CO₂ |

Protocol A: Selective Removal of Boc (Acidolysis)

Objective: Remove Boc group while retaining Cbz integrity.[1] Scope: Solution-phase synthesis.

Reagents & Materials

-

Acid Source: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

-

Solvent: Dichloromethane (DCM).[1]

-

Scavengers (Critical): Triethylsilane (TES), Water, or Thioanisole.

Step-by-Step Methodology

-

Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

-

Scavenger Addition: Add Triethylsilane (2.5% v/v) and Water (2.5% v/v).

-

Note: If the molecule contains Methionine or Tryptophan, use a "Reagent K" analogue (TFA/Phenol/Water/Thioanisole/EDT) to prevent specific side reactions [3].

-

-

Acid Introduction: Cool the solution to 0°C. Slowly add TFA to achieve a final ratio of 1:1 (TFA:DCM).

-

Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

-

Monitoring: Check via TLC (stain with Ninhydrin) or LC-MS.[1] Look for the disappearance of the Boc mass (-100 Da) and the appearance of the amine mass.

-

-

Work-up (Isolation of Salt):

Protocol B: Selective Removal of Cbz (Hydrogenolysis)

Objective: Remove Cbz group while retaining Boc integrity.[1] Scope: Substrates free of sulfur (catalyst poisons).[1]

Reagents & Materials

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H₂O) preferred for safety.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Hydrogen Source: H₂ balloon or Ammonium Formate (Transfer Hydrogenation).[1]

Safety Workflow (Graphviz)

Handling dry Pd/C presents a severe fire hazard.[1] The following workflow ensures safety.

Figure 2: Safety-critical workflow for handling pyrophoric hydrogenation catalysts.[1]

Step-by-Step Methodology

-

Inerting: Flush a round-bottom flask with Nitrogen (

).[1] -

Catalyst Charge: Carefully add 10% Pd/C (10 wt% loading relative to substrate) to the flask.[1]

-

Tip: Use "wet" Pd/C to minimize ignition risk.[1] If using dry Pd/C, add a small amount of solvent before the catalyst to create a slurry.

-

-

Substrate Addition: Dissolve the N-Cbz protected amine in MeOH/EtOH (0.1 M) and add it carefully to the catalyst slurry.

-

Note: Avoid halogenated solvents (DCM) as they can inhibit the catalyst or produce HCl.

-

-

Hydrogenation:

-

Attach a balloon filled with H₂.[1]

-

Briefly apply vacuum (carefully, do not boil solvent) and backfill with H₂ (Repeat 3x) to remove oxygen.

-

Stir vigorously at RT.

-

-

Monitoring: Reaction is typically complete in 1–4 hours.[1][7] Monitor by TLC (UV active spot for Cbz will disappear).

-

Work-up:

Troubleshooting & Optimization

"My Cbz won't come off."

-

Cause 1: Catalyst Poisoning. Does your molecule contain Sulfur (Thioethers, Thiols) or free Amines? These bind Pd.

-

Solution: Increase catalyst loading (up to 50-100 wt%) or use Pd(OH)₂ (Pearlman’s Catalyst) which is more robust.[1]

-

-

Cause 2: Steric Hindrance.

-

Solution: Warm the reaction to 40°C or use a hydrogenator at 50 psi (3.4 bar).

-

-

Alternative: If H₂ fails, use HBr in Acetic Acid (Note: This will also remove Boc).

"My Boc removal created side products."

-

Cause: t-Butyl Cation Alkylation. [1]

-

Cause: Incomplete Deprotection. [6]

-

Solution: Ensure the TFA is fresh. Old TFA absorbs water, which slows the reaction (though water is a scavenger, too much reduces acidity).

-

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][5][8][9][10][11] Chemical Reviews, 109(6), 2455–2504. Link[1]

-

Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] Wiley.[1] Link[1]

-

Lundt, B. F., et al. (1978).[1] "Selective removal of Boc-protecting groups."[1][7][9][11] International Journal of Peptide and Protein Research, 12(5), 258–268. Link

-

Han, G., et al. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis."[1] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: A Modern Approach to Primary Amine Synthesis Using Benzyl tert-butyl Imidodicarbonate

Abstract

Primary amines are foundational building blocks in organic synthesis, integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. Traditional methods for their synthesis, such as the Gabriel synthesis or amination with ammonia, often suffer from harsh reaction conditions, over-alkylation, and limited substrate scope. This technical guide details a versatile and robust strategy for the synthesis of primary amines from alkyl halides using Benzyl tert-butyl imidodicarbonate. This method leverages the imidodicarbonate as a protected ammonia equivalent, enabling clean, high-yielding N-alkylation followed by a strategic, sequential deprotection to furnish the desired primary amine. We provide in-depth mechanistic insights, validated experimental protocols, and expert commentary to guide researchers in leveraging this powerful synthetic tool.

Introduction: The Strategic Advantage of Benzyl tert-butyl Imidodicarbonate

The synthesis of primary amines (R-NH₂) from alkyl halides (R-X) is a cornerstone transformation in organic chemistry. While conceptually simple, direct alkylation with ammonia is often plagued by poor selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The Gabriel synthesis, a classical alternative, utilizes phthalimide as an ammonia surrogate to avoid over-alkylation. However, the deprotection step often requires harsh conditions (e.g., hydrazine), which can be incompatible with sensitive functional groups.

Benzyl tert-butyl imidodicarbonate, (Boc)(BnOCO)NH, emerges as a superior ammonia equivalent, offering a blend of reactivity and controlled deprotection.[1] This reagent effectively bridges the gap between the challenges of direct amination and the limitations of classical methods. The presence of two distinct, orthogonally cleavable protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Bn) group—affords chemists precise control over the unmasking of the amine functionality.[2]

The overall synthetic strategy involves two key stages:

-

N-Alkylation: The imidodicarbonate is first deprotonated to form a nucleophilic anion, which then undergoes an SN2 reaction with an alkyl halide to form the N-alkylated intermediate.

-

Orthogonal Deprotection: The Boc and benzyl groups are sequentially removed under mild and specific conditions to release the free primary amine.

This methodology provides a reliable pathway to primary amines with excellent control over stoichiometry and minimal side-product formation.

Reaction Schemas and Mechanisms

The synthesis of primary amines using Benzyl tert-butyl imidodicarbonate is a two-part process, each with a distinct and well-understood mechanism.

N-Alkylation of Benzyl tert-butyl Imidodicarbonate

The initial step involves the N-alkylation of the imidodicarbonate with an alkyl halide. The imidodicarbonate is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate the corresponding sodium or potassium salt. This salt is a soft, non-basic nucleophile that readily participates in nucleophilic substitution reactions.

The reaction with a primary or secondary alkyl halide proceeds via a classical SN2 mechanism.[1] The imidodicarbonate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-N bond. The bimolecular nature of this step means that it is most efficient for unhindered alkyl halides (methyl > primary > secondary). Tertiary alkyl halides are not suitable substrates as they will primarily undergo elimination.

Figure 1: SN2 mechanism for the N-alkylation of Benzyl tert-butyl imidodicarbonate.

Orthogonal Deprotection Strategy

A key advantage of this methodology is the ability to selectively remove the two protecting groups.[3] The Boc group is labile to acid, while the benzyl (Cbz) group is readily cleaved by catalytic hydrogenolysis.[2] This orthogonality allows for a controlled, stepwise deprotection.

Step 1: Acid-Mediated Boc Deprotection

Treatment of the N-alkylated intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, selectively cleaves the Boc group.[3][4] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide to yield the N-benzylcarbamate-protected amine.

Step 2: Catalytic Hydrogenolysis of the Benzyl Group

The resulting N-benzylcarbamate is then subjected to catalytic hydrogenolysis.[5] This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas.[5] The benzyl C-O bond is cleaved, releasing the primary amine and generating toluene and carbon dioxide as byproducts.[5]

Figure 2: Orthogonal deprotection workflow to yield the primary amine.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates.

Synthesis of Benzyl tert-butyl Imidodicarbonate

This protocol is adapted from the work of Grehn and Ragnarsson.[1]

Materials:

-

Benzoyl isocyanate

-

Benzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Ammonia solution

Procedure:

-

Formation of Benzyl N-benzoylcarbamate: To a solution of benzoyl isocyanate in an anhydrous solvent, add benzyl alcohol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

tert-Butoxycarbonylation: To the solution from the previous step, add Boc₂O and a catalytic amount of DMAP. Stir the reaction at room temperature until the starting material is consumed.

-

Aminolysis: Cool the reaction mixture to 0 °C and add a solution of ammonia. Stir vigorously to facilitate the removal of the benzoyl group.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Benzyl tert-butyl imidodicarbonate.

Protocol for N-Alkylation of Benzyl tert-butyl Imidodicarbonate

Materials:

-

Benzyl tert-butyl imidodicarbonate

-

Alkyl halide (e.g., benzyl bromide, allyl bromide)

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Benzyl tert-butyl imidodicarbonate (1.0 equiv).

-

Deprotonation: Dissolve the imidodicarbonate in anhydrous DMF. Add sodium hydride (1.1 equiv) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Alkylation: Add the alkyl halide (1.05 equiv) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for N-Alkylation

| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Allyl Bromide | NaH | DMF | 0 °C to RT | 12 | 95 | [1] |

| Benzyl Bromide | NaH | DMF | 0 °C to RT | 12 | 98 | [1] |

Protocol for Sequential Deprotection to Primary Amine

Part A: Boc Deprotection

Materials:

-

N-alkylated Benzyl tert-butyl imidodicarbonate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolution: Dissolve the N-alkylated intermediate (1.0 equiv) in DCM.

-

Acidolysis: Add TFA (5-10 equiv) dropwise at 0 °C. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-benzylcarbamate, which is often used in the next step without further purification.

Part B: Benzyl (Cbz) Deprotection via Hydrogenolysis

Materials:

-

N-benzylcarbamate intermediate

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Catalyst Slurry: In a round-bottom flask, suspend 10% Pd/C (5-10 mol % Pd) in MeOH.

-

Hydrogenation: Add the N-benzylcarbamate intermediate dissolved in MeOH to the catalyst slurry.

-

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon). Stir the reaction vigorously at room temperature for 4-24 hours, monitoring by TLC.

-

Filtration and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with MeOH.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the primary amine. If necessary, the amine can be converted to its hydrochloride salt for easier handling and storage by treatment with HCl in ether.

Safety and Handling

-

Benzyl tert-butyl Imidodicarbonate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere (nitrogen or argon). Mineral oil dispersion reduces pyrophoricity but should still be handled with extreme care. Quench any residual NaH slowly and carefully with isopropanol followed by methanol and then water, all at 0 °C.

-

Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle with appropriate care in a fume hood.

-

Trifluoroacetic Acid (TFA): A corrosive and toxic acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.

-

Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle in a wet state or under an inert atmosphere. Avoid sources of ignition. Catalytic hydrogenation should be performed behind a safety shield.

Conclusion